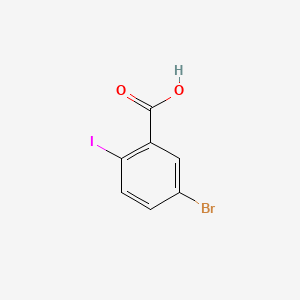

5-Bromo-2-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNDUKRHPTOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307314 | |

| Record name | 5-Bromo-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21740-00-1 | |

| Record name | 21740-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-IODOBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodobenzoic Acid from 2-amino-5-bromobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-iodobenzoic acid, a valuable reagent in organic synthesis and drug development, from 2-amino-5-bromobenzoic acid. The synthesis involves a two-step process: the diazotization of the amino group on 2-amino-5-bromobenzoic acid, followed by a Sandmeyer-type reaction where the diazonium group is substituted with iodine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Reaction Overview

The conversion of 2-amino-5-bromobenzoic acid to this compound is a classic example of the Sandmeyer reaction, a powerful tool for the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The primary aromatic amine of the starting material is first converted into a more reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.[4][5] The resulting diazonium salt is then treated with a solution of potassium iodide, leading to the displacement of the diazonium group by an iodine atom and the formation of the desired product.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound. This allows for a clear comparison of reaction conditions and outcomes.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2-amino-5-bromobenzoic acid | 2-amino-5-bromobenzoic acid |

| Starting Material Amount | 3.9 g (0.018 mol) | 2.14 g (10 mmol) |

| Sodium Nitrite (NaNO₂) Amount | 1.5 g (0.022 mol) | 0.828 g (12 mmol) |

| Sodium Hydroxide (B78521) (NaOH) Amount | 0.90 g (0.023 mmol) | 0.55 g (11 mmol) |

| Acid (Diazotization) | Concentrated Hydrochloric Acid (6.4 mL) | 6 mol/L Hydrochloric Acid (12 mL) |

| Diazotization Temperature | 0°C | 0°C |

| Diazotization Time | 2 hours | 3 hours (1 hr at 0°C after addition) |

| Iodinating Agent | Potassium Iodide (KI) | Potassium Iodide (KI) |

| KI Amount | 4.5 g (0.027 mol) | 2.5 g (15 mmol) |

| Acid (Iodination) | Sulfuric Acid (H₂SO₄) (1.1 mL) | Sulfuric Acid (H₂SO₄) (0.6 mL) |

| Iodination Temperature | 35-40°C initially, then 90°C | 35-40°C initially, then 90°C |

| Iodination Time | 30 minutes at 90°C | 1 hour at 90°C |

| Product Yield | 60% (3.56 g) | 87% (2.87 g) |

| Purification Method | Recrystallization from Methanol (B129727)/Water | Recrystallization from 50% Ethanol (B145695) |

| Reference | [6] | [6] |

Experimental Protocols

Below are detailed methodologies for the synthesis, based on the summarized data.

Protocol 1: Synthesis with 60% Yield [6]

-

Preparation of the Diazonium Salt:

-

A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water is prepared.

-

This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water, which has been cooled to 0°C. The addition is carried out over 1.5 hours.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the diazonium salt suspension.

-

-

Iodination Reaction:

-

The freshly prepared diazonium salt suspension is added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) and concentrated hydrochloric acid.

-

A solution of sulfuric acid (1.1 mL) in 7.4 mL of water is then slowly added over 20 minutes, maintaining the temperature between 35 to 40°C.

-

The reaction mixture is subsequently heated to 90°C and stirred for 30 minutes.

-

-

Work-up and Purification:

-

Unreacted iodine is removed by steam distillation.

-

The mixture is cooled, and the crude product is collected by filtration and washed with cold water.

-

The crude product is dissolved in 40% aqueous sodium hydroxide. Any polymeric byproducts are separated by decantation.

-

The clarified solution is acidified with concentrated hydrochloric acid.

-

The product is extracted with ether. The ether extract is dried over anhydrous magnesium sulfate (B86663) and concentrated in a vacuum.

-

The resulting residue is crystallized from a 1:1 (v/v) mixture of methanol and water to yield this compound (3.56 g, 60% yield) as a light yellow solid.

-

Protocol 2: Synthesis with 87% Yield [6]

-

Preparation of the Diazonium Salt:

-

2-amino-5-bromobenzoic acid (2.14 g, 10 mmol), sodium nitrite (0.828 g, 12 mmol), and sodium hydroxide (0.55 g, 11 mmol) are dissolved in 40 mL of water.

-

The solution is cooled to 0°C in an ice bath, and 12 mL of a 6 mol/L hydrochloric acid solution is added dropwise over 2 hours.

-

After the addition is complete, the reaction is continued at 0°C for 1 hour.

-

-

Iodination Reaction:

-

The reaction system is then heated to 35-40°C.

-

A solution of potassium iodide (2.5 g, 15 mmol) and sulfuric acid (0.6 mL) in 5 mL of water is slowly added over 20 minutes.

-

The reaction mixture is then heated to 90°C for 1 hour.

-

-

Work-up and Purification:

-

After the reaction, the mixture is slowly cooled to room temperature, which causes a large amount of solid to precipitate.

-

The solid is collected by filtration and washed with water to give the crude yellow product.

-

The crude product is recrystallized from 50% ethanol to yield a pale yellow solid (2.87 g, 87% yield).

-

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis process.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. 2-Amino-5-bromobenzoic acid | 5794-88-7 | Benchchem [benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Bromo-2-iodobenzoic acid. This dihalogenated benzoic acid derivative is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, stepwise functionalization.[2]

Core Physicochemical Properties

This compound presents as a white to light yellow crystalline solid at room temperature.[1][3] It is a halogenated organic compound with the molecular formula C7H4BrIO2.[1][4] The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 21740-00-1 | [3][4] |

| Molecular Formula | C7H4BrIO2 | [3][4] |

| Molecular Weight | 326.91 g/mol | [3][4][6] |

| Appearance | White to light yellow solid/powder/crystal | [1][3] |

| Melting Point | 159-163 °C[6], 161-163 °C[3][4][7], 160-164 °C | |

| Boiling Point | 133-134 °C at 1 Torr | [4][7][8] |

| Density | 2.331 g/cm³ (Predicted) | [3][8] |

| pKa | 2.47 ± 0.10 (Predicted) | [4][8] |

| Solubility | Slightly soluble in water.[1][3][4] Soluble in methanol[4][8] and other organic solvents like ethanol, acetone, DMSO, and dimethylformamide.[1] | |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature.[4][8] |

Reactivity and Stability

This compound is a stable compound under recommended storage conditions but is sensitive to light.[8] Its synthetic value is largely defined by the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and therefore more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the carbon-bromine bond.[2] This allows chemists to perform selective functionalization at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations, providing a powerful strategy for building complex molecular architectures.[2] The compound exhibits reactivity typical of benzoic acids and is susceptible to both nucleophilic and electrophilic aromatic substitution reactions.[9]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and well-documented method for synthesizing this compound is from 2-amino-5-bromobenzoic acid through a Sandmeyer-type reaction involving diazotization followed by iodination.[2][4][10]

Materials and Reagents:

-

2-Amino-5-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO2)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sulfuric acid (H2SO4)

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Methanol (B129727) (MeOH)

-

Water (H2O)

Detailed Procedure:

-

Diazotization: A solution of 2-amino-5-bromobenzoic acid (0.018 mol), sodium nitrite (0.022 mol), and sodium hydroxide (0.023 mol) in 55 mL of water is prepared.[4][10] This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water, which has been pre-cooled to 0°C.[4][10] The temperature is maintained at 0°C, and stirring continues for 30 minutes after the addition is complete to form the diazonium salt suspension.[4][10]

-

Iodination: The freshly prepared diazonium salt suspension is then added to a stirred solution of potassium iodide (0.027 mol).[4][10] A solution of sulfuric acid (1.1 mL) in 7.4 mL of water is slowly added over 20 minutes, maintaining a temperature of 35-40°C.[4][10]

-

Reaction Completion and Work-up: The mixture is heated to 90°C and stirred for 30 minutes.[4][10] Any unreacted iodine is subsequently removed via steam distillation.[4][10]

-

Purification: The mixture is cooled, and the crude product is collected by filtration and washed with cold water.[4][10] It is then dissolved in 40% aqueous sodium hydroxide, and any polymeric fractions are separated by decantation. The solution is clarified and then acidified with concentrated hydrochloric acid to precipitate the product.[4]

-

Final Isolation: The product is extracted with diethyl ether.[4][10] The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.[4][10] The resulting residue is recrystallized from a 1:1 mixture of methanol and water to yield this compound as a light yellow solid.[4][10]

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity. A standard laboratory procedure for its determination is as follows:

-

Sample Preparation: A small, dry sample of the recrystallized this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point (approx. 160°C) and then more slowly, at a rate of 1-2°C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 1-2°C) is indicative of a high-purity compound.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 21740-00-1 | Benchchem [benchchem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. This compound CAS#: 21740-00-1 [m.chemicalbook.com]

- 5. This compound | C7H4BrIO2 | CID 302939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 21740-00-1 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 21740-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

5-Bromo-2-iodobenzoic acid CAS number 21740-00-1

An In-depth Technical Guide to 5-Bromo-2-iodobenzoic Acid

Topic: this compound CAS Number: 21740-00-1 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with CAS number 21740-00-1, is a dihalogenated aromatic carboxylic acid. It serves as a pivotal building block in modern organic synthesis, valued for its unique and versatile reactivity profile.[1][2] The strategic placement of three distinct functional groups—a carboxylic acid, a highly reactive iodine atom, and a less reactive bromine atom—on a benzene (B151609) ring makes it an exceptionally useful intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. It typically appears as a white to light yellow crystalline solid.[2][3][4] While it has limited solubility in water, it is more soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21740-00-1 | [3][5] |

| Molecular Formula | C₇H₄BrIO₂ | [5][6] |

| Molecular Weight | 326.91 g/mol | [3][5] |

| Appearance | White to off-white/light yellow crystalline solid | [2][3][4] |

| Melting Point | 159-163 °C | [3] |

| Boiling Point | 133-134 °C at 1 Torr | [3][5] |

| Density | 2.331 g/cm³ | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, DMF | [2][3][5] |

| pKa | Data not available in searched literature |

Table 2: Spectroscopic and Computational Data

| Identifier | Value | Source(s) |

| InChI Key | IGBNDUKRHPTOBP-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1cc(Br)ccc1I | |

| LogP | 2.7519 | [7] |

| TPSA | 37.3 Ų | [7] |

Synthesis and Experimental Protocols

The most prevalent laboratory and industrial synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid.[1][8] Alternative, less common routes include the direct bromination of 2-iodobenzoic acid or the iodination of 5-bromobenzoic acid.[1][2]

Synthesis via Diazotization of 2-Amino-5-bromobenzoic Acid

This standard procedure occurs in two main stages: the formation of a diazonium salt from the starting amine, followed by its substitution with iodide.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on multiple literature procedures.[5][8]

-

Diazotization:

-

Dissolve 2-amino-5-bromobenzoic acid (e.g., 10 mmol, 2.14 g) in an aqueous solution of sodium hydroxide.

-

Separately, prepare a solution of concentrated hydrochloric acid in water.

-

Cool the hydrochloric acid solution to 0 °C in an ice bath.

-

Prepare an aqueous solution of sodium nitrite (B80452) (NaNO₂, e.g., 12 mmol, 0.828 g).

-

Slowly add the sodium nitrite solution to the 2-amino-5-bromobenzoic acid solution.

-

Add this mixture dropwise to the cold, stirred hydrochloric acid solution over 1.5-2 hours, maintaining the temperature at 0 °C.

-

Continue stirring the resulting diazonium salt suspension at 0 °C for an additional 30-60 minutes.

-

-

Iodide Substitution:

-

Prepare a solution of potassium iodide (KI, e.g., 15 mmol, 2.5 g) in a minimal amount of water, acidified with a small amount of sulfuric acid.

-

Slowly add the cold diazonium salt suspension to the stirred KI solution. During this addition, the temperature is typically allowed to rise to 35-40 °C.

-

After the addition is complete, heat the reaction mixture to approximately 90 °C for 30-60 minutes to ensure complete decomposition of the intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, which will cause the crude product to precipitate.

-

Collect the solid by filtration and wash it thoroughly with cold water.

-

To remove unreacted iodine, steam distillation can be employed, or the crude solid can be washed with a sodium thiosulfate (B1220275) solution.

-

For purification, dissolve the crude product in a basic solution (e.g., 40% NaOH), filter off any insoluble polymers, and then re-acidify the filtrate with concentrated HCl to precipitate the purified acid.

-

Collect the purified solid by filtration, wash with water, and dry.

-

Recrystallize the product from a solvent mixture such as methanol/water or ethanol/water to yield this compound as a light yellow solid.[5][8]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its C–I and C–Br bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly weaker and thus more reactive than the carbon-bromine bond.[1] This allows for selective, stepwise functionalization of the aromatic ring, a crucial strategy in multi-step synthesis.

Orthogonal Reactivity in Cross-Coupling Reactions

Chemists can perform a cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, selectively at the C-2 position (iodine) while leaving the bromine at the C-5 position untouched. The resulting product can then undergo a second, distinct cross-coupling reaction at the C-5 position.[1] This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner.

Caption: Sequential functionalization using differential halogen reactivity.

Precursor to Hypervalent Iodine Reagents

The iodine atom in this compound can be oxidized to a higher valence state (+3) to form cyclic hypervalent iodine reagents.[1] For instance, it is a precursor to 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), a powerful and selective oxidizing agent used for converting alcohols to aldehydes and ketones.[1]

Applications

This compound is not typically used for its own biological activity but as a crucial intermediate in the synthesis of a wide range of functional molecules.

-

Pharmaceutical Synthesis: It is a key starting material for novel chemical entities. Its derivatives have been investigated for potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1] It is used in the synthesis of complex heterocyclic scaffolds like phenanthridinones and quinazolinones.[1]

-

Materials Science: The compound and its esters are used to create para-terphenyl derivatives, which are building blocks for conjugated polymers. These materials are relevant for the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[1]

-

Agrochemicals and Dyestuffs: It serves as an important raw material and intermediate in the synthesis of agrochemicals and dyes.[5]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[9]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[9][10] Wash hands thoroughly after handling.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] It is classified as a combustible solid.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its two different halogen atoms. This feature allows for the controlled, stepwise introduction of various functional groups, making it an indispensable tool for medicinal chemists and materials scientists. Its role as a precursor in the synthesis of pharmaceuticals, advanced materials, and specialized reagents underscores its importance in modern chemical research and development.

References

- 1. This compound | 21740-00-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. indiamart.com [indiamart.com]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. This compound CAS#: 21740-00-1 [m.chemicalbook.com]

- 6. This compound | C7H4BrIO2 | CID 302939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Analysis of 5-Bromo-2-iodobenzoic Acid: A Technical Guide

This guide provides an in-depth overview of the spectral data for 5-bromo-2-iodobenzoic acid, a key reagent and building block in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) and the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄BrIO₂

-

Molecular Weight: 326.91 g/mol

-

CAS Number: 21740-00-1[1]

-

Appearance: White to light yellow solid

-

Melting Point: 159-163 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the deshielding effects of the carboxylic acid, iodine, and bromine substituents.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 | d | ~2.0 | H-6 |

| ~7.9 | dd | ~8.5, 2.0 | H-4 |

| ~7.5 | d | ~8.5 | H-3 |

| ~11-13 | br s | - | COOH |

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~142 | C-Br |

| ~139 | C-I |

| ~135 | C-H (C-6) |

| ~133 | C-H (C-4) |

| ~131 | C-COOH |

| ~118 | C-H (C-3) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid)[2] |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| Below 850 | Medium-Strong | C-H bending, C-Br stretch, C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 326/328 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 309/311 | Moderate | [M-OH]⁺ |

| 281/283 | Low | [M-COOH]⁺ |

| 204 | High | [M-Br-COOH]⁺ |

| 155 | Moderate | [C₆H₄Br]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][4]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. Use approximately 0.6-0.7 mL of the solvent.

-

Dissolution : Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[5]

-

Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Analysis : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-IR Method :

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum.

-

-

KBr Pellet Method :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent like methanol (B129727) or acetonitrile. The concentration should be in the low ppm to high ppb range.

-

Ionization Method : Electrospray ionization (ESI) or electron ionization (EI) can be used. For ESI, the sample solution is directly infused or injected via liquid chromatography. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with electrons.[6]

-

Mass Analysis : The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.[6]

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

solubility of 5-Bromo-2-iodobenzoic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-iodobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes available qualitative data, a detailed experimental protocol for determining thermodynamic solubility, and a visualization of its chemical synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. An understanding of its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation studies. This guide aims to provide researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrIO₂ | |

| Molecular Weight | 326.91 g/mol | |

| Appearance | Off-white to light yellow solid/powder | [1][2] |

| Melting Point | 161-163 °C | [2][3] |

| pKa (Predicted) | 2.47 ± 0.10 | [3] |

| CAS Number | 21740-00-1 |

Solubility Data

Qualitative Solubility

The table below summarizes the known qualitative solubility of this compound in various solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (305.89 mM) | [1] |

| Methanol | Soluble | [3][4] |

| Water | Slightly soluble | [2][3] |

Formulations for In Vitro and In Vivo Studies

For research applications, this compound can be formulated in mixed solvent systems to achieve higher concentrations. These formulations typically start with a stock solution in DMSO. It is important to note that the addition of aqueous media to a DMSO concentrate may cause precipitation, which can sometimes be rectified by heating or sonication[1].

Example Formulation Protocols: [1]

-

Protocol 1: A solution of ≥ 2.5 mg/mL can be prepared by sequentially mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Protocol 2: A solution of ≥ 2.5 mg/mL can be prepared by mixing 10% DMSO with 90% (20% SBE-β-CD in Saline).

-

Protocol 3: A solution of ≥ 2.5 mg/mL can be prepared by mixing 10% DMSO with 90% Corn Oil.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis instrumentation

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but it is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the solid, then carefully pipette the supernatant.

-

Filtration: Draw the solution through a syringe filter that is compatible with the organic solvent.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the original saturated solution based on the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Synthesis Workflow

The synthesis of this compound from 2-Amino-5-bromobenzoic acid is a common route. The workflow for this chemical transformation is depicted below.

Caption: Synthesis workflow from starting material to pure product.

The logical relationship for determining the appropriate solvent system for solubility testing can be visualized as a decision-making workflow.

Caption: A logical workflow for systematic solubility testing.

References

Theoretical Reactivity of 5-Bromo-2-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical reactivity of 5-bromo-2-iodobenzoic acid, a key building block in organic synthesis. Leveraging computational chemistry, we explore the molecule's electronic structure and predict its reactivity in key chemical transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a dihalogenated aromatic compound with significant utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] The presence of two different halogen atoms, bromine and iodine, at the 5- and 2-positions respectively, imparts differential reactivity to the molecule. This allows for selective functionalization, making it a versatile precursor in cross-coupling reactions.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding and predicting the reactivity of such molecules. DFT calculations provide insights into molecular geometry, electronic properties, and reaction mechanisms at the atomic level.

Computational Methodology

The theoretical calculations outlined in this guide are based on established computational chemistry protocols for halogenated aromatic compounds. While specific experimental data for this compound is multifaceted, the methodologies presented here are standard in the field for predicting reactivity.

Geometry Optimization and Electronic Structure Calculations

The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries and electronic properties for similar halogenated benzoic acids. Frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Reactivity Descriptor Calculations

To quantify the reactivity of different sites within the molecule, a range of conceptual DFT reactivity descriptors are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to identify the primary sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify electron-rich and electron-deficient regions of the molecule.

-

Fukui Functions: These descriptors are used to predict the local reactivity of specific atomic sites towards nucleophilic, electrophilic, and radical attack.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated to provide a general measure of the molecule's stability and reactivity.

Predicted Reactivity and Electronic Properties

Based on the computational methodologies described above, the following section details the predicted reactivity of this compound.

Differential Halogen Reactivity

A key feature of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more readily undergoes oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust C-Br bond.[1] This selectivity is fundamental to its utility in stepwise synthetic strategies.

Quantitative Reactivity Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the reactivity of this compound, based on typical values for similar halogenated aromatic compounds. These values are for illustrative purposes and would require specific DFT calculations for this molecule to be confirmed.

| Parameter | Value (Unit) | Description |

| Bond Dissociation Energy (C-I) | ~230 kJ/mol | Estimated energy required to homolytically cleave the C-I bond. |

| Bond Dissociation Energy (C-Br) | ~280 kJ/mol | Estimated energy required to homolytically cleave the C-Br bond. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |

| Calculated pKa | ~2.5 | Predicted acidity of the carboxylic acid proton.[2] |

Reaction Mechanism: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for selective Suzuki-Miyaura cross-coupling reactions. The reaction typically proceeds in a stepwise manner, with the more labile C-I bond reacting first. A general workflow for a theoretical investigation of this reaction is presented below.

Caption: Workflow for the theoretical study of a Suzuki-Miyaura coupling reaction.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

While this guide focuses on theoretical aspects, the synthesis of this compound is a prerequisite for any experimental validation. A common synthetic route is the diazotization of 2-amino-5-bromobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis of this compound from 2-Amino-5-bromobenzoic Acid

Materials:

-

2-Amino-5-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO2)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium hydroxide (B78521) (NaOH)

-

Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Methanol

-

Water

Procedure:

-

A solution of 2-amino-5-bromobenzoic acid, sodium nitrite, and sodium hydroxide in water is prepared.

-

This solution is added dropwise to a stirred, cooled (0°C) solution of concentrated hydrochloric acid.

-

The resulting diazonium salt suspension is then added to a solution of potassium iodide.

-

The mixture is heated to facilitate the substitution reaction.

-

The crude product is isolated by filtration and purified by recrystallization from a methanol/water mixture.

Caption: Synthetic pathway for this compound.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of this compound. The differential reactivity of the C-I and C-Br bonds, which can be quantified through computational methods, is key to its synthetic utility. This guide has outlined the standard theoretical approaches for investigating this molecule and provided a hypothetical data set and reaction workflows. By combining such theoretical insights with experimental work, researchers can more effectively design and optimize synthetic routes to complex and valuable molecules.

References

An In-depth Technical Guide to 5-Bromo-2-iodobenzoic Acid: Discovery and Historical Synthesis

Introduction

5-Bromo-2-iodobenzoic acid is a dihalogenated aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at positions that allow for differential reactivity, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols for the preparation of this compound, aimed at researchers, scientists, and drug development professionals.

Discovery and Historical Context

While a definitive first synthesis of this compound is not readily found in the historical literature, its development is intrinsically linked to the broader advancements in aromatic chemistry in the late 19th and early 20th centuries. The discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer provided a reliable method for the conversion of aryl amines to aryl halides via diazonium salts, which became a cornerstone of aromatic chemistry.[1] It is highly probable that the synthesis of this compound was first achieved through the application of this methodology to a suitably substituted aniline (B41778) derivative.

The strategic importance of halogenated benzoic acids as synthetic intermediates grew with the development of organometallic cross-coupling reactions in the 20th century. The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound allows for selective functionalization, a key feature for the construction of complex molecular architectures.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, acetone, and dimethylformamide.[1]

| Property | Value |

| Molecular Formula | C₇H₄BrIO₂ |

| Molecular Weight | 326.91 g/mol |

| Melting Point | 159-163 °C |

| CAS Number | 21740-00-1 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid. An alternative route involves the direct iodination of 2-bromobenzoic acid.

Synthetic Routes and Quantitative Data

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl2. KI, H₂SO₄ | Diazotization at 0°C, followed by iodination at 35-90°C | 60-87 | [2] |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, inorganic acid, organic solvent2. NaI | Diazotization in a mixed solvent system, followed by iodination at 0-10°C | 93.8 | [3] |

| 2-Bromobenzoic acid | N-Iodosuccinimide (NIS), H₂SO₄ or HCl | Iodination in a strong acid at -5 to 50°C | 72 | [4] |

Experimental Protocols

Method 1: Synthesis from 2-Amino-5-bromobenzoic Acid (Sandmeyer Reaction)

This protocol is a representative procedure for the synthesis of this compound via the diazotization of 2-amino-5-bromobenzoic acid followed by iodination.[2]

Materials:

-

2-Amino-5-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

Procedure:

-

Diazotization:

-

A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in water (55 mL) is prepared.

-

This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) cooled to 0°C over 1.5 hours.

-

The stirring is continued for an additional 30 minutes at 0°C to ensure the complete formation of the diazonium salt suspension.

-

-

Iodination:

-

The diazonium salt suspension is then added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) in concentrated hydrochloric acid.

-

A solution of sulfuric acid (1.1 mL) in water (7.4 mL) is slowly added over 20 minutes, maintaining the temperature between 35 and 40°C.

-

The reaction mixture is heated to 90°C and stirred for 30 minutes.

-

-

Work-up and Purification:

-

Unreacted iodine is removed by steam distillation.

-

The mixture is cooled, and the crude product is collected by filtration and washed with cold water.

-

The crude product is dissolved in a 40% aqueous sodium hydroxide solution. Any polymeric fractions are separated by decantation.

-

The clarified solution is acidified with concentrated hydrochloric acid.

-

The precipitated product is extracted with diethyl ether.

-

The ether extract is dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

The residue is recrystallized from a 1:1 (v/v) mixture of methanol and water to yield this compound as a light yellow solid.

-

Method 2: Synthesis from 2-Bromobenzoic Acid (Electrophilic Iodination)

This method provides an alternative route to this compound through direct iodination.[4]

Materials:

-

2-Bromobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

Iodination:

-

In a reaction flask, 2-bromobenzoic acid (10 g) is dissolved in 100 mL of 30% hydrochloric acid.

-

The solution is cooled to 5-10°C.

-

N-Iodosuccinimide (22.4 g, 2.0 eq) is added in batches over 30 minutes.

-

The reaction is stirred for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the product is extracted with ethyl acetate (40 mL).

-

The solvent is evaporated to yield 5-iodo-2-bromobenzoic acid.

-

Logical Workflow and Diagrams

The synthesis of this compound via the Sandmeyer reaction can be visualized as a multi-step workflow.

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

The utility of this compound lies in its potential for selective functionalization in subsequent reactions.

Caption: Logical relationship of selective functionalization of this compound.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active compounds, including potential anti-inflammatory and anti-cancer agents.[1]

-

Materials Science: It is used in the preparation of functional materials such as polymers and organic light-emitting diodes (OLEDs).[1]

-

Reagent Development: It is a starting material for the synthesis of hypervalent iodine reagents, which are powerful and selective oxidizing agents.[1][5]

Conclusion

This compound is a synthetically valuable compound with a rich history tied to the development of fundamental organic reactions. The well-established synthetic protocols, primarily based on the Sandmeyer reaction, provide efficient access to this key intermediate. Its unique dihalogenated structure allows for selective and stepwise functionalization, making it an indispensable tool for chemists in academia and industry. This guide provides the essential technical information for the synthesis and application of this compound, facilitating its use in the advancement of chemical and pharmaceutical research.

References

- 1. This compound | 21740-00-1 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 4. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]

- 5. This compound 21740-00-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

5-Bromo-2-iodobenzoic Acid: A Technical Guide to Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-iodobenzoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details its commercial availability and typical purity levels, alongside a detailed experimental protocol for its laboratory synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%, making it suitable for most research and development applications. Below is a summary of offerings from several key suppliers.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 21740-00-1 | 97% | |

| TCI America | 21740-00-1 | >98.0% (GC) | |

| MedchemExpress | 21740-00-1 | 98.83% | |

| Leyan | 21740-00-1 | 98.01% (HPLC) | Certificate of Analysis available[1] |

| Simson Pharma | 21740-00-1 | High quality, Certificate of Analysis provided | |

| E-Scientific Solutions | 21740-00-1 | Ready Stock | |

| IndiaMART | 21740-00-1 | 97% | Available from various Indian suppliers[2] |

| Echemi | 21740-00-1 | 99% | Available from a Chinese supplier[3] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and effective method for the synthesis of this compound from 2-amino-5-bromobenzoic acid via a Sandmeyer reaction. This procedure is based on established literature methods[4].

Materials and Reagents:

-

2-Amino-5-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a cooled (0°C) solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the resulting diazonium salt suspension for an additional 30 minutes at 0°C.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (4.5 g, 0.027 mol) in a mixture of concentrated hydrochloric acid and water.

-

Add the freshly prepared diazonium salt suspension to the stirred potassium iodide solution.

-

Slowly add a solution of concentrated sulfuric acid (1.1 mL) in water (7.4 mL) over 20 minutes, allowing the temperature to rise to 35-40°C.

-

Heat the reaction mixture to 90°C and stir for 30 minutes.

-

-

Work-up and Purification:

-

Remove any unreacted iodine via steam distillation.

-

Cool the mixture, which should result in the precipitation of the crude product.

-

Filter the crude product and wash it with cold water.

-

Dissolve the crude solid in a 40% aqueous sodium hydroxide solution.

-

Separate any polymeric fractions by decantation.

-

Acidify the clarified solution with concentrated hydrochloric acid to precipitate the product.

-

Extract the product with diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate and concentrate in vacuo.

-

-

Crystallization:

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 5-Bromo-2-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science, featuring two different halogen atoms that allow for sequential and site-selective functionalization. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds is a key feature of this substrate. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond. This allows for selective Suzuki-Miyaura coupling at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations.[1] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the iodine position.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three primary steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a palladium(II) species.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[2]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the oxidative addition of the palladium catalyst occurs selectively at the 2-position of this compound under carefully controlled conditions.[1]

Experimental Protocols

The following is a general protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is a starting point and may require optimization for specific substrates.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating apparatus

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Column chromatography supplies for purification

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[3] The final concentration is typically between 0.1 M and 0.5 M with respect to the this compound.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–100°C) and stir vigorously.[1] For some systems, particularly those involving substrates with carboxylic acid groups, the reaction may proceed at room temperature.[4]

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4–24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-bromo-2-arylbenzoic acid.

Data Presentation

The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling at the iodine position of 5-bromo-2-halobenzoic acid derivatives. These conditions can serve as a starting point for optimization.

| Aryl Halide Derivative | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl 5-bromo-2-iodobenzoate | Arylboronic acids | Pd/C | - | - | 80 | - | 78-91 | [1] |

| 5-Bromosalicylic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (1%) | NaHCO₃ (3.0) | Water | RT | 6 | High | [4] |

| 2-Bromo-5-iodothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/Water (4:1) | 90-100 | 4-12 | - | [5] |

| 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Dioxane/Water (4:1) | 100 | 12-24 | - | [3] |

Note: The table includes data from closely related substrates to provide a broader context for reaction optimization.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes: Synthesis of Bioactive Heterocycles from 5-Bromo-2-iodobenzoic Acid

Introduction

5-Bromo-2-iodobenzoic acid is a highly versatile trifunctional building block for the synthesis of complex organic molecules, particularly bioactive heterocycles. Its utility stems from the differential reactivity of its three functional groups: a carboxylic acid, a bromine atom, and an iodine atom. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for sequential and regioselective functionalization, providing a powerful strategy for the controlled construction of polycyclic aromatic hydrocarbons and heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.[1][2] This document provides detailed protocols and application notes for leveraging this reactivity in key synthetic transformations.

Core Synthetic Strategy: Sequential Cross-Coupling

The primary strategy involves a two-step functionalization of the aryl core. The first reaction selectively targets the more labile C-I bond, leaving the C-Br bond intact for a subsequent transformation. This stepwise approach enables the introduction of two different substituents, which can then be involved in a final cyclization step to construct the desired heterocyclic ring system.

Caption: General workflow for synthesizing heterocycles from this compound.

Key Palladium-Catalyzed Reactions

The synthesis of bioactive heterocycles from this compound relies heavily on palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl halide with an organoboron compound, such as a boronic acid.[3] Due to the higher reactivity of the C-I bond, selective coupling at the 2-position can be achieved under standard conditions.[2][3]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | >90 | Effective for coupling with heteroaryl boronic acids.[4] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for various aryl bromides and tolerates many functional groups.[5] |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered substrates.[5] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 4 | Not Specified | A standard, widely used catalyst system.[6][7] |

Note: The data presented are for analogous substrates and serve as a predictive guide. Experimental validation and optimization are crucial.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 5-Bromo-2-iodobenzoic Acid as a Precursor for Hypervalent Iodine Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypervalent iodine compounds have emerged as significant reagents in modern organic chemistry, offering an environmentally benign alternative to heavy metal-based reagents for a variety of transformations.[1][2] These compounds are widely utilized in crucial synthetic reactions such as oxidations, halogenations, aminations, and oxidative functionalizations.[1][3] 5-Bromo-2-iodobenzoic acid is a key precursor for the synthesis of a specific class of cyclic hypervalent iodine(III) reagents, namely 5-bromo-substituted benziodoxolones.[4] The strategic placement of the bromo and iodo groups allows for selective transformations, while the iodine atom can be readily oxidized to a hypervalent state.[4] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a versatile hypervalent iodine(III) reagent, along with an application example.

Part 1: Synthesis of the Precursor: this compound

The foundational method for synthesizing this compound involves the diazotization of 2-Amino-5-bromobenzoic acid, followed by a Sandmeyer-type iodination reaction.[5] This two-stage, one-pot process is reliable and provides the desired product in good yield.[5]

Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid

This protocol is adapted from established procedures.[5]

Materials:

-

2-Amino-5-bromobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Methanol (B129727) (MeOH)

-

Deionized water (H₂O)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-Amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) dropwise to the stirred reaction mixture over 1.5 hours, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for an additional 30 minutes to ensure the complete formation of the diazonium salt suspension.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (4.5 g, 0.027 mol) in a minimal amount of water.

-

Add the previously formed diazonium salt suspension to the stirred potassium iodide solution.

-

Slowly add a solution of sulfuric acid (1.1 mL) in water (7.4 mL) over 20 minutes, allowing the temperature to rise to 35-40°C.

-

Heat the reaction mixture to 90°C and stir for 30 minutes.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature. A precipitate will form.

-

Filter the crude product and wash it with cold water.

-

Dissolve the solid in a 40% aqueous sodium hydroxide solution.

-

Acidify the clarified solution with concentrated hydrochloric acid to precipitate the product.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the resulting residue from a 1:1 mixture of methanol and water to yield this compound as a light yellow solid.

-

Data Summary: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromobenzoic acid | [5] |

| Key Reagents | NaNO₂, HCl, KI, H₂SO₄ | [5] |

| Diazotization Temp. | 0°C | [5] |

| Iodination Temp. | 35-90°C | [5] |

| Reaction Time | ~3 hours | [5] |

| Product M.W. | 326.91 g/mol | [6] |

| Melting Point | 159-163 °C | [6] |

| Typical Yield | 60-87% | [5] |

Workflow for Precursor Synthesis

References

- 1. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 21740-00-1 | Benchchem [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 97% | 21740-00-1 [sigmaaldrich.com]

Application of 5-Bromo-2-iodobenzoic Acid in the Synthesis of Complex Natural Product Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodobenzoic acid is a versatile bifunctional building block in organic synthesis, particularly for the construction of highly substituted aromatic systems that form the core of many biologically active natural products. The differential reactivity of the iodine and bromine substituents allows for selective, sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the controlled introduction of different aryl and alkynyl moieties, providing a powerful strategy for the modular synthesis of complex molecular architectures. This application note details the use of this compound in the synthesis of a key biaryl precursor, a common structural motif in marine alkaloids like the lamellarins, and outlines the mechanism of action of this class of natural products.

Synthetic Strategy: Sequential Cross-Coupling for Biaryl Synthesis

The orthogonal reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for a selective reaction at the 2-position, followed by a subsequent coupling at the 5-position.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for a biaryl precursor using this compound.

Experimental Protocols

Esterification of this compound

This initial step protects the carboxylic acid and improves solubility in organic solvents for subsequent cross-coupling reactions.

Methodology:

-

To a solution of this compound (1.0 eq) in methanol (B129727) (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

| Reactant | Molar Eq. | Purity | Product | Yield (%) |

| This compound | 1.0 | 98% | Methyl 5-bromo-2-iodobenzoate | 95-99 |

Selective Sonogashira Coupling at the C-2 Position

The more reactive C-I bond is selectively coupled with a terminal alkyne.

Methodology:

-

To a dry Schlenk flask, add methyl 5-bromo-2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed triethylamine (B128534) (2.5 eq) and a suitable solvent like THF or DMF (0.1 M).

-

Add phenylacetylene (B144264) (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl 5-bromo-2-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 55 | 3 | 85-92 |

Suzuki Coupling at the C-5 Position

The remaining C-Br bond is then coupled with a boronic acid to complete the biaryl synthesis.

Methodology:

-

To a round-bottom flask, add methyl 5-bromo-2-(phenylethynyl)benzoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with argon.

-

Add a degassed solvent mixture of toluene (B28343) and water (4:1, 0.1 M).

-

Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

-